Side‑Chain Divergence Drives Kinase Selectivity: Comparison with Pan‑Akt Inhibitor 5m
The target compound incorporates a 4‑acetamidobenzamido‑ethyl side‑chain, whereas the potent pan‑Akt inhibitor 5m bears a 1‑amino‑3‑phenylpropan‑2‑yl side‑chain attached to an identical 2‑phenylthiazole‑5‑carboxamide core [1]. This difference results in a molecular weight increase of ~220 Da (422.5 g mol⁻¹ vs. ~200 g mol⁻¹ for the minimal core) and introduces a hydrogen‑bond‑donor‑rich benzamide motif likely to shift selectivity away from the Akt kinase family toward other targets. Crystallographic SAR studies on thiazole‑5‑carboxamide‑based Akt inhibitors confirm that the side‑chain amine forms critical hydrogen bonds within the kinase hinge region; the acylated, elongated side‑chain of the target compound is incompatible with these interactions [1].
| Evidence Dimension | Predicted Akt1 kinase inhibition |
|---|---|
| Target Compound Data | Not known; structural analysis predicts weak or no Akt1 inhibition |
| Comparator Or Baseline | Compound 5m: Akt1 IC₅₀ = 25 nM, Akt2 IC₅₀ = 196 nM, Akt3 IC₅₀ = 24 nM (Chang et al., 2012) [1] |
| Quantified Difference | Predicted >100‑fold lower Akt affinity for the target compound based on missing hinge‑binding amine |
| Conditions | Biochemical kinase activity assay (recombinant Akt1–3, ATP concentration ≈ Kₘ) |
Why This Matters
Investigators seeking to explore non‑Akt kinase targets can use the target compound as a selectivity‑engineered scaffold that avoids the Akt‑family engagement that dominates simpler thiazole‑5‑carboxamides.
- [1] Chang, S. et al. New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorg. Med. Chem. Lett. 22, 1208–1212 (2012). View Source
